

Application Notes and Protocols for T-1032 (SHR1032) In Vitro Studies

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Compound of Interest

Compound Name: T-1032

Cat. No.: B1242534

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro characterization of **T-1032**, also identified as SHR1032, a novel non-cyclic dinucleotide (CDN) small molecule STING (Stimulator of Interferon Genes) agonist. The following protocols and data are derived from published research and are intended to guide researchers in studying the in vitro activities of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro activity of SHR1032 in comparison to the first-generation STING agonist, ADU-S100.

Table 1: STING Pathway Activation in THP1 Reporter Cells

Compound	Target Cell Line	Assay	Readout	Result
SHR1032	THP1-STING-R232	IRF Luciferase Reporter	Luciferase Activity	Potent activation
ADU-S100	THP1-STING-R232	IRF Luciferase Reporter	Luciferase Activity	Less potent activation compared to SHR1032
SHR1032	THP1-STING-H232	IRF Luciferase Reporter	Luciferase Activity	Potent activation
SHR1032	THP1-STING-HAQ	IRF Luciferase Reporter	Luciferase Activity	Potent activation
SHR1032	THP1-STING-KO	IRF Luciferase Reporter	Luciferase Activity	No activation

Table 2: IFN β Production in Various Cell Lines

Compound	Cell Line	Assay	Readout	Result
SHR1032	THP1-STING-R232	ELISA	IFN β Production	Higher induction than ADU-S100
ADU-S100	THP1-STING-R232	ELISA	IFN β Production	Detectable induction
SHR1032	Human PBMCs (R232 homozygous)	ELISA	IFN β Production	Significant IFN β production
SHR1032	Cynomolgus PBMC	ELISA	IFN β Production	Detectable IFN β production (lower than ADU-S100)
ADU-S100	Cynomolgus PBMC	ELISA	IFN β Production	Detectable IFN β production
SHR1032	Mouse RAW264.7	ELISA	IFN β Production	Detectable IFN β production (lower than ADU-S100)
ADU-S100	Mouse RAW264.7	ELISA	IFN β Production	Detectable IFN β production

Table 3: Cell Viability in Acute Myeloid Leukemia (AML) Cell Lines

Compound	Target Cell Line	Assay	Result
SHR1032	THP1-STING-R232	CellTiter Glo	Inhibition of cell growth
SHR1032	THP1-STING-KO	CellTiter Glo	No effect on cell growth
SHR1032	MV-4-11	CellTiter Glo	Inhibition of cell growth
SHR1032	MOLM-16	CellTiter Glo	Inhibition of cell growth

Experimental Protocols

STING Activation Reporter Assay

This assay measures the ability of SHR1032 to activate the STING pathway, leading to the expression of a reporter gene under the control of an IFN-responsive element.

a. Cell Line:

- THP1-Blue™ ISG cells stably expressing a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by IRF3/7.
- THP1-STING reporter cells with different haplotypes (R232, H232, HAQ) and STING knockout (KO) cells can also be used.[\[1\]](#)[\[2\]](#)[\[3\]](#)

b. Materials:

- SHR1032
- ADU-S100 (as a control)
- DMSO (vehicle control)
- Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)
- 96-well plates
- Luciferase assay reagent (e.g., QUANTI-Luc™)
- Luminometer

c. Protocol:

- Seed THP1 reporter cells in a 96-well plate at a density of 1×10^5 cells/well and incubate overnight.
- Prepare serial dilutions of SHR1032 and ADU-S100 in cell culture medium. A final DMSO concentration should be kept below 0.5%.

- Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
- Record the luminescence using a luminometer.

IFN β Production Assay (ELISA)

This protocol quantifies the amount of IFN β secreted by cells upon stimulation with SHR1032.

a. Cell Lines:

- THP1-STING-R232 cells
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Cynomolgus PBMCs
- Mouse RAW264.7 macrophage cells[\[2\]](#)[\[3\]](#)

b. Materials:

- SHR1032
- ADU-S100 (as a control)
- DMSO (vehicle control)
- Cell culture medium
- 96-well plates
- Human IFN β ELISA kit
- Mouse IFN β ELISA kit

- Plate reader

c. Protocol:

- Seed the cells in a 96-well plate at an appropriate density.
- Treat the cells with various concentrations of SHR1032 or ADU-S100.
- Incubate for a specified period (e.g., 24 hours).
- Collect the cell culture supernatant.
- Perform the IFN β ELISA according to the manufacturer's protocol.
- Measure the absorbance using a plate reader.
- Calculate the concentration of IFN β based on a standard curve.

Western Blot for STING Pathway Activation

This method is used to detect the phosphorylation of key proteins in the STING signaling pathway, such as TBK1.

a. Cell Lines:

- THP1-STING-R232 cells
- Mouse RAW264.7 macrophage cells[2][3]

b. Materials:

- SHR1032 (e.g., 10 μ M)
- ADU-S100 (e.g., 40 μ M)
- RIPA buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-pTBK1, anti-TBK1, anti-STING, anti- α -tubulin

- HRP-conjugated secondary antibodies
- SDS-PAGE gels
- Western blot transfer system
- Chemiluminescence detection reagent

c. Protocol:

- Seed cells in a suitable culture dish and grow to 70-80% confluency.
- Treat the cells with SHR1032 or ADU-S100 for various time points.
- Lyse the cells in RIPA buffer.[\[3\]](#)
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescence substrate.

Cell Viability Assay

This assay determines the effect of SHR1032 on the viability of cancer cell lines.

a. Cell Lines:

- AML cell lines: THP1-STING-R232, THP1-STING-KO, MV-4-11, MOLM-16[\[3\]](#)

b. Materials:

- SHR1032
- CellTiter-Glo® Luminescent Cell Viability Assay kit

- 96-well plates

- Luminometer

c. Protocol:

- Seed the AML cells in a 96-well plate.
- Treat the cells with a range of concentrations of SHR1032.
- Incubate for a specified period (e.g., 72 hours).
- Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
- Measure the luminescence to determine the number of viable cells.

Visualizations

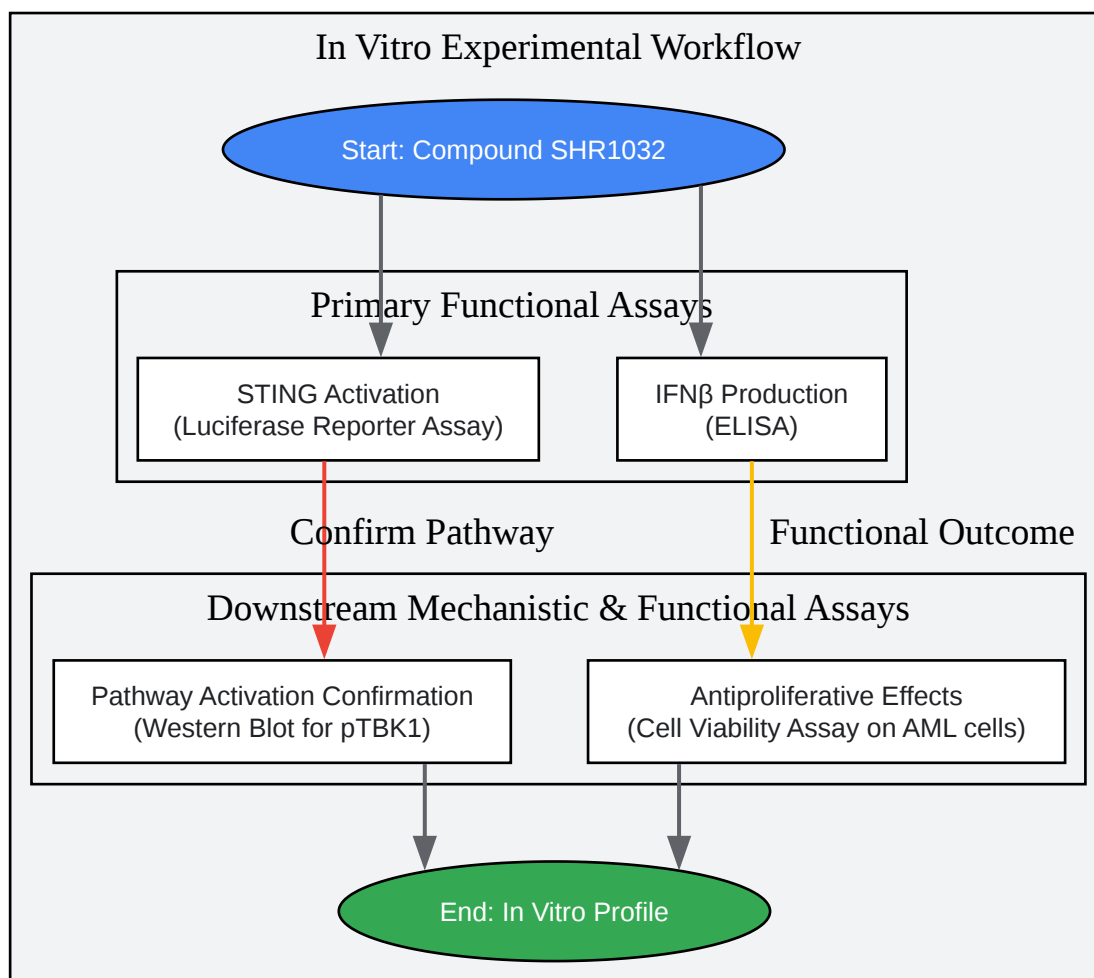
Signaling Pathway of SHR1032



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Caption: The signaling pathway of SHR1032, a STING agonist.

Experimental Workflow for In Vitro Characterization of SHR1032



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Caption: A typical experimental workflow for the in vitro characterization of SHR1032.

Note on MP1032

Another compound, MP1032, has been described with a different mechanism of action. It is a ROS (Reactive Oxygen Species) scavenger and exhibits immune-modulating properties. In vitro studies have shown its ability to suppress viral replication in a dose-dependent manner in Vero cells.[4] Its mechanism is based on activation by a localized alkaline environment created by excessive ROS, leading to the scavenging of these ROS.[4]

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